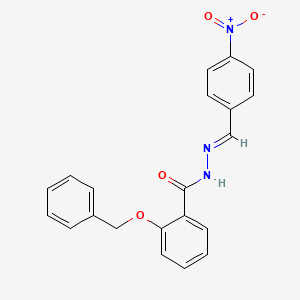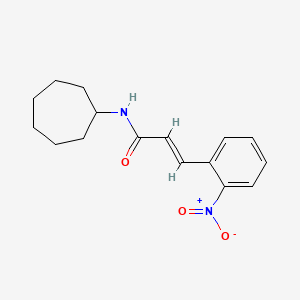
N-cycloheptyl-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications in the medical and pharmaceutical industries. This compound is a member of the acrylamide family and has been found to possess several unique properties that make it an attractive candidate for various research purposes.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been found to possess several biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is its ability to selectively interact with specific proteins and enzymes in the body, making it an attractive candidate for various research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-cycloheptyl-3-(2-nitrophenyl)acrylamide. For instance, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, new synthesis methods and modifications of this compound may lead to the development of new drugs with improved efficacy and reduced toxicity. Finally, further studies are needed to fully explore the potential applications of this compound in various research fields, including neuroscience, cancer research, and drug discovery.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-3-(2-nitrophenyl)acrylamide involves the reaction between cycloheptylamine and 2-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-3-(2-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been widely used in scientific research due to its various applications in the medical and pharmaceutical industries. This compound has been found to possess several unique properties that make it an attractive candidate for various research purposes. For instance, it has been used as a fluorescent probe for the detection of protein conformational changes. It has also been used as a molecular tool for the study of protein-protein interactions and as a ligand for the development of new drugs.
Propriétés
IUPAC Name |
(E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-14-8-3-1-2-4-9-14)12-11-13-7-5-6-10-15(13)18(20)21/h5-7,10-12,14H,1-4,8-9H2,(H,17,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJAOHWOVZKYLD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

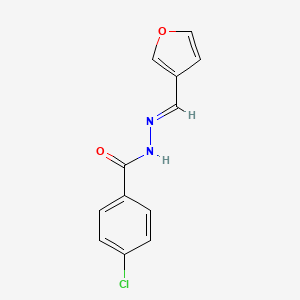
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
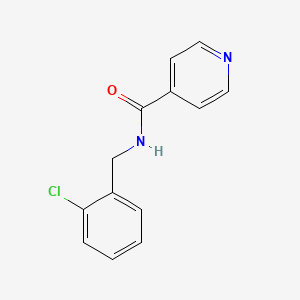
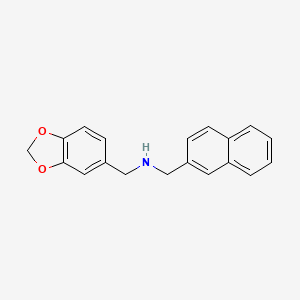
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
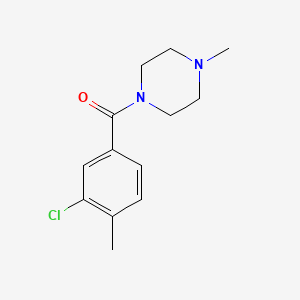

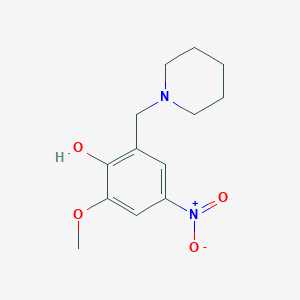
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
